molecular formula C15H15Cl2NO B1446956 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride CAS No. 1706456-59-8

3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride

Cat. No. B1446956
M. Wt: 296.2 g/mol
InChI Key: SDAOPIDLDMPEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.


Physical And Chemical Properties Analysis

The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.

Scientific Research Applications

Synthesis and Characterization

The synthesis of chloroaniline derivatives and their labeling with radioactive isotopes indicates the importance of these compounds in studying environmental pollutants and their behavior. For example, Bergman, Bamford, and Wachtmeister (1981) detailed the synthesis of [14C] labeled polychlorobiphenyls derived from labeled chloroanilines, showcasing the methodologies for incorporating chloroaniline structures into more complex molecules for environmental studies (Bergman, Bamford, & Wachtmeister, 1981).

Antimicrobial Activity

Compounds structurally related to chloroanilines have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents. For instance, Habib, Hassan, and El-Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential use of chloroaniline derivatives in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOPIDLDMPEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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